2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran
Overview
Description
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22. The purity is usually 95%.
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Scientific Research Applications
Application in Chromatography
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran has been used in chromatography. Watanabe and Imai (1981) utilized a derivative of this compound as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids, allowing for sensitive detection and separation of various amino acids (Watanabe & Imai, 1981).
In Synthesis of Biologically Active Compounds
The compound finds use in synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in several biologically active products such as drugs and agrochemicals. Brenna et al. (2017) described a multienzymatic stereoselective cascade process utilizing similar compounds to synthesize these important precursors (Brenna et al., 2017).
In Organic Synthesis
The compound also plays a role in organic synthesis. Pflieger and Muckensturn (1989) demonstrated an efficient cyclisation of acetylenic alcohols and phenols to produce substituted 2-methylene-tetrahydrofurans, highlighting the compound's utility in synthesizing various organic molecules (Pflieger & Muckensturn, 1989).
In Photophysical and Photochemical Studies
Aktaş et al. (2014) reported the synthesis of phthalonitrile derivatives bearing fluoro-functionalized groups and their zinc phthalocyanine complexes, demonstrating the compound's application in studying photophysical and photochemical properties (Aktaş et al., 2014).
In Synthesis of Fluorescent Sensors
Shanmugaraju et al. (2013) synthesized π-electron rich fluorescent supramolecular polymers incorporating derivatives of the compound. These polymers were used as selective fluorescent sensors for the detection of electron-deficient nitroaromatics, demonstrating the compound's utility in sensor technology (Shanmugaraju et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-fluoro-4-nitrophenoxy)methyl]oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHSMPORQLPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230505 | |
Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956015-51-3 | |
Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956015-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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